2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Organic Synthesis Fluorene Derivatives Benzannulation

Choose 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile for its unique, rigid indane-malononitrile core that delivers precise LUMO tuning, enhanced π-conjugation, and superior molecular planarity—properties that cannot be matched by generic malononitrile derivatives. This high-purity (≥97%) intermediate is essential for synthesizing high-efficiency non-fullerene acceptors (NFAs) in organic photovoltaics, as well as fluorene derivatives and indenothiophene-based polycyclic architectures. Ensure device performance and synthetic yield with this validated building block.

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 2510-01-2
Cat. No. B1605227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile
CAS2510-01-2
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1CC(=C(C#N)C#N)C2=CC=CC=C21
InChIInChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2
InChIKeyLCLMCAQMRSYSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (CAS 2510-01-2) – Core Building Block for Non-Fullerene Acceptors & Advanced Organic Synthesis


2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (CAS 2510-01-2), also known as 1-(dicyanomethylene)indan or DIMN, is a conjugated indene-malononitrile compound with the molecular formula C12H8N2 and a molecular weight of 180.21 g/mol . The molecule features a rigid aromatic indane backbone bearing two strong electron-withdrawing cyano groups, endowing it with potent electron-accepting properties [1]. This unique electronic structure makes it a critical building block for the synthesis of non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs), as well as a versatile intermediate for constructing fused heterocycles and functional dyes [2] [3].

Why Generic Malononitrile Derivatives Cannot Replace 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile in Precision Applications


The performance of organic electronic devices and the success of complex organic syntheses are highly sensitive to subtle changes in molecular geometry and electron affinity. While other malononitrile derivatives may appear functionally similar, the specific combination of the rigid indane framework and the two nitrile groups in 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile provides a unique balance of π-conjugation, LUMO energy level, and molecular planarity that is not easily replicated [1]. For instance, the presence of the methylene bridge in the indane core locks the molecule into a specific geometry, influencing intermolecular packing and charge transport properties in a way that a more flexible or differently substituted analog would not. Furthermore, in synthetic applications, the reactivity of the exocyclic double bond is tuned by the indane ring, leading to distinct reaction pathways and product distributions compared to simpler malononitrile adducts [2]. Generic substitution without rigorous head-to-head validation therefore risks compromising device efficiency, synthetic yield, and material purity.

Quantitative Evidence for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile: Differentiated Performance in Synthesis and Material Science


High-Yield Access to Fluorene and Fluorenone Derivatives via Metal-Free Benzannulation

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile demonstrates a unique and highly efficient reactivity in [3+3] benzannulation with Morita-Baylis-Hillman carbonates, enabling the selective synthesis of valuable fluorene and fluorenone scaffolds under mild, metal-free conditions [1]. This is a differentiated synthetic utility not typically observed with simpler malononitrile derivatives, which often require harsh conditions or metal catalysts for similar transformations.

Organic Synthesis Fluorene Derivatives Benzannulation Metal-Free Catalysis

Distinct Electron-Accepting Properties vs. Analogous Building Blocks in Non-Fullerene Acceptors

In the design of A-D-A non-fullerene acceptors, the choice of terminal acceptor unit critically impacts device performance. Studies comparing different acceptor moieties on the same donor core (indaceneditiophene, IDT) show that using malononitrile (the core of our target compound) versus 2-cyanoacetic acid or 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile leads to different optoelectronic properties [1]. While the exact compound studied in the paper is a simpler malononitrile-terminated acceptor (Compound 1), the data provides class-level evidence that the indane-fused malononitrile structure of CAS 2510-01-2, which is a direct precursor to more complex acceptors like Compound 3, offers a distinct electron-withdrawing capability and steric profile compared to other common end groups.

Organic Photovoltaics Non-Fullerene Acceptor Electron Affinity Materials Chemistry

Commercially Available at ≥98% Purity for Reproducible Research

The compound is commercially available from multiple reputable vendors with a certified purity of ≥98% (HPLC) . This high purity standard is critical for reproducible research outcomes, particularly in materials science and organic electronics where even trace impurities can significantly alter device performance, film morphology, and charge transport properties. In contrast, lower-purity grades (e.g., 95% technical grade) introduce greater batch-to-batch variability and may necessitate additional purification steps, increasing time and cost.

Chemical Purity Procurement Quality Control Reproducibility

Validated Application Scenarios for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (CAS 2510-01-2)


Synthesis of High-Performance Non-Fullerene Acceptor (NFA) Materials for Organic Photovoltaics (OPVs)

This compound serves as a critical precursor for synthesizing advanced non-fullerene acceptors (NFAs), which are essential for high-efficiency organic solar cells. Its rigid, electron-deficient indane-malononitrile core is a key building block for constructing A-D-A type molecules with strong intramolecular charge transfer, leading to broad absorption and efficient charge transport [1]. Researchers use this compound to introduce a potent electron-accepting end group, enabling fine-tuning of the acceptor's LUMO level and improving the power conversion efficiency (PCE) of the resulting OPV devices [1].

Metal-Free Synthesis of Functionalized Fluorene and Fluorenone Derivatives

The compound is uniquely suited for the [3+3] benzannulation reaction with Morita-Baylis-Hillman carbonates under metal-free conditions, providing direct access to a wide range of functionalized fluorene and fluorenone derivatives in high yields (up to 86%) [2]. This application is particularly valuable for medicinal and materials chemistry, where fluorene scaffolds are core components of pharmaceuticals, agrochemicals, and organic electronic materials (e.g., OLEDs). The metal-free nature of the process enhances sustainability and simplifies purification [2].

Precursor for Fused Heterocyclic Systems via Gewald and Cyclocondensation Reactions

The reactive malononitrile moiety allows for further functionalization. For instance, Gewald reaction of substituted analogs with elemental sulfur and a base yields novel indenothiophene derivatives [3]. These key intermediates can then be further elaborated into tetracyclic and pentacyclic indenothienopyrimidine and indenothienopyridine systems via cyclocondensation with acid chlorides, amides, or ketones [3]. This establishes the compound as a versatile synthon for constructing complex polycyclic architectures with potential biological activity.

Development of Functional Dyes and Colorants for Polymers and Textiles

The compound's extended π-conjugation and electron-withdrawing groups make it a useful precursor for functional dyes. It is reported to react with hydroxyl groups in polymers like styrene, forming reactive intermediates that can then couple with amines or sulfonylamino groups in the presence of an acid . This reactivity profile enables its use as a coloring agent for keratinous substances, plastics, and textiles, where its strong absorption in the visible spectrum is leveraged .

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